(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide
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Overview
Description
(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide is a complex organic compound that features a combination of phenyl, thiophene, triazole, and ethenesulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Thiophene Group: The thiophene moiety can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the Phenyl Group: This step can be accomplished through a Friedel-Crafts acylation or alkylation reaction.
Formation of the Ethenesulfonamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene and phenyl groups can be oxidized under appropriate conditions.
Reduction: The triazole ring and ethenesulfonamide group can be reduced using suitable reducing agents.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the triazole ring could produce amines or hydrazines.
Scientific Research Applications
(E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals and other organic molecules makes it useful in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
(E)-2-phenyl-N-((1-(furan-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide: Similar structure but with a furan ring instead of a thiophene ring.
(E)-2-phenyl-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
The presence of the thiophene ring in (E)-2-phenyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)ethenesulfonamide imparts unique electronic properties compared to its analogs with furan or pyridine rings
Properties
IUPAC Name |
(E)-2-phenyl-N-[(1-thiophen-3-yltriazol-4-yl)methyl]ethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c20-23(21,9-7-13-4-2-1-3-5-13)16-10-14-11-19(18-17-14)15-6-8-22-12-15/h1-9,11-12,16H,10H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOFQFNMIGUJCI-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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